(+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hydrochloride is a deuterated analog of amphetamine, a compound that has been widely studied for its pharmacological effects. The deuterium atoms replace the hydrogen atoms at specific positions, which can influence the compound’s metabolic stability and pharmacokinetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hydrochloride typically involves the introduction of deuterium atoms into the amphetamine structure. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. The reaction conditions often include a palladium or platinum catalyst and a deuterium source, such as deuterium oxide (D2O) or deuterium gas (D2).
Industrial Production Methods
Industrial production of deuterated compounds like (+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hydrochloride often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and high-pressure hydrogenation systems.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its potential use in treating neurological disorders and as a tool for studying drug metabolism.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of (+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hydrochloride involves its interaction with neurotransmitter systems, particularly the dopamine and norepinephrine transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their levels in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of non-deuterated amphetamine, but the presence of deuterium can affect the compound’s metabolic stability and duration of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amphetamine: The non-deuterated analog, widely studied for its stimulant effects.
Methamphetamine: A related compound with similar pharmacological properties but higher potency.
Phenethylamine: A structural analog with a simpler chemical structure.
Uniqueness
(+/-)-1-Amino-2-phenylpropane-1,1,3,3,3-D5 hydrochloride is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool for studying drug metabolism and developing deuterated pharmaceuticals with improved properties.
Eigenschaften
Molekularformel |
C9H14ClN |
---|---|
Molekulargewicht |
176.70 g/mol |
IUPAC-Name |
1,1,3,3,3-pentadeuterio-2-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H/i1D3,7D2; |
InChI-Schlüssel |
HBVYOCJBEXSCQE-DQJQBOKPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=CC=CC=C1)C([2H])([2H])N.Cl |
Kanonische SMILES |
CC(CN)C1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.